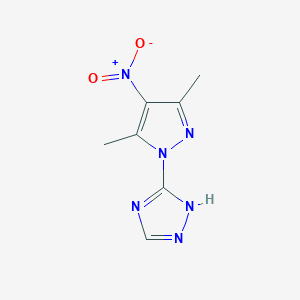![molecular formula C22H15ClN2O2 B5292292 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5292292.png)
2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone, also known as CCVQ, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CCVQ is a synthetic compound that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
作用机制
The mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and diabetes. 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in the regulation of glucose metabolism and the development of cancer.
Biochemical and Physiological Effects:
2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory using simple reaction conditions. 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to exhibit a range of biological activities, making it a useful tool for investigating the mechanisms of inflammation, cancer, and diabetes. However, 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone also has several limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. One area of research is to further investigate the mechanism of action of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone and identify the specific signaling pathways that are targeted by the compound. Another area of research is to investigate the potential therapeutic applications of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone in animal models of inflammation, cancer, and diabetes. Additionally, future research could focus on developing analogs of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone that exhibit improved solubility and potency. Overall, 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has significant potential as a therapeutic agent, and further research is needed to fully understand its biological activity and potential clinical applications.
合成方法
The synthesis of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone involves the reaction of 2-chlorobenzaldehyde with 3-hydroxyacetophenone in the presence of a catalyst, such as piperidine, to produce 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The yield of 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst used.
科学研究应用
2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been the subject of numerous scientific studies due to its potential therapeutic applications. In vitro studies have shown that 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, 2-[2-(2-chlorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity.
属性
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-10-3-1-6-15(19)12-13-21-24-20-11-4-2-9-18(20)22(27)25(21)16-7-5-8-17(26)14-16/h1-14,26H/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOUMKKLMAUUQT-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC=C4)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)
![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)
![N-benzyl-3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethylpropanamide](/img/structure/B5292282.png)
![isopropyl 2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-5-bromobenzoate](/img/structure/B5292300.png)
![2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5292314.png)
![2-phenyl-4-[2-(trifluoromethyl)morpholin-4-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5292318.png)
![{2-methyl-4-[(propylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5292325.png)